N-methyl-2-(2-methyl-4-oxo-7-(p-tolyl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide
Description
N-methyl-2-(2-methyl-4-oxo-7-(p-tolyl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide is a heterocyclic compound featuring a thiazolo[4,5-d]pyridazin core fused with a p-tolyl (para-methylphenyl) substituent at position 7 and an N-methyl acetamide side chain. The compound’s structural complexity arises from the regioselective functionalization of the thiazolo-pyridazinone system, which influences its physicochemical properties and biological interactions .
Properties
IUPAC Name |
N-methyl-2-[2-methyl-7-(4-methylphenyl)-4-oxo-[1,3]thiazolo[4,5-d]pyridazin-5-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O2S/c1-9-4-6-11(7-5-9)13-15-14(18-10(2)23-15)16(22)20(19-13)8-12(21)17-3/h4-7H,8H2,1-3H3,(H,17,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVLASCMGFXQEQG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C(=O)C3=C2SC(=N3)C)CC(=O)NC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-methyl-2-(2-methyl-4-oxo-7-(p-tolyl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of its biological activity, including cytotoxicity against cancer cell lines and antibacterial properties.
- Molecular Formula : C₁₆H₁₆N₄O₂S
- Molecular Weight : 328.4 g/mol
- CAS Number : 941986-66-9
Cytotoxic Activity
Recent studies have demonstrated that thiazolopyridazine derivatives, including this compound, exhibit notable cytotoxic effects against various cancer cell lines. The following table summarizes the IC₅₀ values (the concentration required to inhibit cell growth by 50%) against selected cancer cell lines:
| Compound | Cell Line | IC₅₀ (μM) |
|---|---|---|
| This compound | MCF-7 (Breast) | 14.34 |
| This compound | HCT-116 (Colon) | 6.90 |
| Doxorubicin (Reference Drug) | MCF-7 | 19.35 |
| Doxorubicin (Reference Drug) | HCT-116 | 11.26 |
The compound showed a significant cytotoxic effect, particularly against the HCT-116 colon cancer cell line with an IC₅₀ of 6.90 μM, which is lower than that of doxorubicin, a well-known chemotherapeutic agent .
While the exact mechanism of action for this compound has yet to be fully elucidated, preliminary studies suggest that its activity may be linked to the presence of electron-withdrawing groups on the thiazolopyridazine scaffold, which enhance cytotoxicity through increased interactions with cellular targets . Further investigations are necessary to clarify its mode of action and optimize its therapeutic potential.
Antimicrobial Activity
In addition to its anticancer properties, this compound has also been evaluated for antimicrobial activity. Thiazolopyridazine derivatives have shown promising results against various bacterial strains. The following table outlines the minimum inhibitory concentration (MIC) values for selected bacterial species:
| Bacterial Strain | MIC (μM) |
|---|---|
| Staphylococcus aureus | 5.64 - 77.38 |
| Escherichia coli | 2.33 - 156.47 |
| Pseudomonas aeruginosa | 13.40 - 137.43 |
| Bacillus subtilis | 4.69 - 22.9 |
These findings indicate that N-methyl derivatives may possess broad-spectrum antibacterial properties, making them candidates for further development as antimicrobial agents .
Case Studies
- Study on Cytotoxicity : A study utilizing MTT assays assessed the cytotoxic effects of various thiazolopyridazine derivatives on human cancer cell lines, revealing that compounds with specific substituents exhibited enhanced activity compared to traditional chemotherapeutics .
- Antibacterial Screening : Another research effort evaluated the antibacterial properties of thiazolopyridazine derivatives against both Gram-positive and Gram-negative bacteria, establishing a correlation between structural modifications and antimicrobial efficacy .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally analogous derivatives, focusing on substituent effects, synthetic strategies, and physicochemical properties.
Structural Analogues and Substituent Effects
Key Observations:
- Position 7 Substitution : The p-tolyl group in the target compound introduces a lipophilic, electron-donating aryl moiety, contrasting with the 2-thienyl group in the analogue, which is smaller and more electron-rich. These differences may influence solubility, metabolic stability, and target binding .
- Core Heterocycle: The pyridazinone core in the target compound differs from the pyrimidinone system in Compound 18 (). Pyridazinones generally exhibit higher polarity, which may affect pharmacokinetic profiles .
Physicochemical and Analytical Data
- HPLC Purity : While direct data for the target compound are unavailable, structurally related compounds in (e.g., pyrimido-oxazin derivatives) achieved >95% HPLC purity under optimized conditions, suggesting similar chromatographic behavior for the target .
- Thermal Stability: Thiazolo-pyridazinones are generally stable up to 200°C, as inferred from crystallographic studies using SHELX and ORTEP-3 (). The p-tolyl group may enhance thermal stability via π-stacking interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
